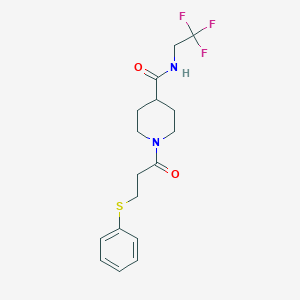

1-(3-(phenylthio)propanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide

Description

1-(3-(Phenylthio)propanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a synthetic compound featuring a piperidine core substituted with a carboxamide group at the 4-position. The N-terminus of the carboxamide is modified with a 2,2,2-trifluoroethyl group, while the 1-position of the piperidine ring is functionalized with a 3-(phenylthio)propanoyl moiety. This structure combines a trifluoroethyl group—a common pharmacophore for enhancing metabolic stability and bioavailability—with a sulfur-containing phenylthioether linkage, which may influence electronic properties and binding interactions .

Properties

IUPAC Name |

1-(3-phenylsulfanylpropanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F3N2O2S/c18-17(19,20)12-21-16(24)13-6-9-22(10-7-13)15(23)8-11-25-14-4-2-1-3-5-14/h1-5,13H,6-12H2,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDRSZZANBWZNLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCC(F)(F)F)C(=O)CCSC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(phenylthio)propanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

Introduction of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction using a thiophenol derivative.

Attachment of the Trifluoroethyl Group: The trifluoroethyl group is often introduced through a nucleophilic substitution reaction using a trifluoroethyl halide.

Final Coupling Reaction: The final step involves coupling the intermediate with a suitable carboxylic acid derivative to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-(3-(phenylthio)propanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-(phenylthio)propanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-(phenylthio)propanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The phenylthio group may interact with proteins or enzymes, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of piperidine-4-carboxamide derivatives. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Structural and Functional Insights

- Trifluoroethyl Substitution: The 2,2,2-trifluoroethyl group is a recurring motif in analogs like F37 and the compound in . This group is known to reduce oxidative metabolism due to the electronegativity of fluorine, extending half-life .

- Sulfur-Containing Linkages: The phenylthioether in the target compound contrasts with sulfonyl () or thiophene () groups.

- Aryl Substituents: Compounds with fluorinated aryl groups (e.g., 3,5-dichloro-4-fluorophenyl in F37) exhibit enhanced binding to hydrophobic pockets in biological targets, whereas non-halogenated aryl groups (e.g., phenethyl in ) may prioritize different interactions .

Pharmacological and Physicochemical Properties

- Lipophilicity : The phenylthioether in the target compound (clogP ~3.5, estimated) likely increases lipophilicity compared to sulfonamide analogs (clogP ~2.8 for ), favoring blood-brain barrier penetration.

- Metabolic Stability : The trifluoroethyl group in all listed compounds reduces CYP450-mediated metabolism, as seen in F37’s in vitro stability studies .

- Solubility : Sulfonyl-containing analogs () exhibit higher aqueous solubility (>50 µM) compared to thioether derivatives (<20 µM, estimated), impacting formulation strategies.

Biological Activity

1-(3-(phenylthio)propanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide (CAS No. 1226439-44-6) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 374.4 g/mol. The structural features include a piperidine ring, a phenylthio group, and a trifluoroethyl substituent, which may influence its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

| Property | Value |

|---|---|

| CAS Number | 1226439-44-6 |

| Molecular Formula | C₁₇H₂₁F₃N₂O₂S |

| Molecular Weight | 374.4 g/mol |

| Chemical Class | Piperidine derivative |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Piperidine Ring : Cyclization of an appropriate amine with a dihaloalkane.

- Introduction of the Phenylthio Group : Nucleophilic substitution using a thiophenol derivative.

- Attachment of the Trifluoroethyl Group : Nucleophilic substitution with trifluoroethyl halide.

- Final Coupling Reaction : Combining the intermediate with a suitable carboxylic acid derivative.

The biological activity of this compound is likely linked to its interaction with specific molecular targets:

- Enzyme Modulation : The phenylthio group may interact with enzymes or proteins, potentially inhibiting their activity.

- Cell Membrane Permeability : The trifluoroethyl group enhances lipophilicity, allowing better penetration through cell membranes.

Biological Activity Studies

Research has indicated various biological activities associated with this compound:

Anticancer Activity

Preliminary studies suggest that derivatives of piperidine compounds exhibit anticancer properties. For instance, piperidine derivatives have been evaluated for their ability to inhibit cancer cell proliferation in vitro. Specific studies on related compounds have shown significant cytotoxic effects against various cancer cell lines.

Antiviral Properties

A related study evaluated piperidine derivatives for antiviral activity against HIV-1 and other viruses. The presence of specific functional groups was crucial for antiviral efficacy, suggesting that modifications in structure could enhance activity against viral targets.

Case Studies and Research Findings

Several studies have explored the biological implications of piperidine derivatives:

-

Antiviral Screening : A set of piperidine derivatives demonstrated moderate antiviral activity against CVB-2 and HSV-1, indicating potential therapeutic applications against viral infections .

Compound Virus Target CC50 (μM) 3f (Benzyl derivative) CVB-2 92 3g (Fluorophenyl derivative) HSV-1 54 - Cytotoxicity Assessment : The cytotoxicity profile of various piperidine derivatives was determined using Vero cells and MT-4 cells, showing variable sensitivity across different compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.